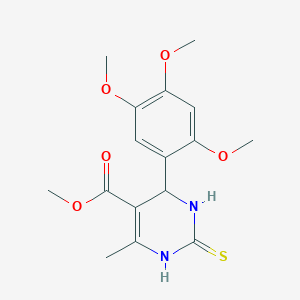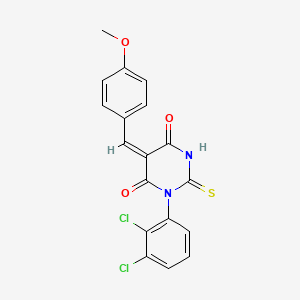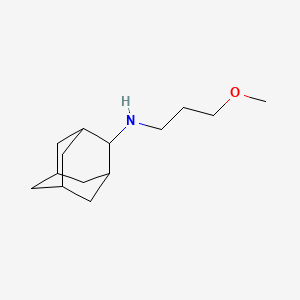
potassium 6-bromo-2-(2,5-dichlorophenyl)-4-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 6-bromo-2-(2,5-dichlorophenyl)-4-quinolinecarboxylate, commonly known as KBrOQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinolinecarboxylates, which are known for their diverse pharmacological properties.
Wissenschaftliche Forschungsanwendungen
KBrOQ has been studied extensively for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. In vitro and in vivo studies have shown that KBrOQ can inhibit the growth of cancer cells, reduce inflammation, and improve immune function.
Wirkmechanismus
The mechanism of action of KBrOQ is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. KBrOQ also modulates the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and physiological effects:
KBrOQ has been shown to have various biochemical and physiological effects in the body. It can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. KBrOQ also induces apoptosis in cancer cells, leading to their death. It has been shown to improve immune function by enhancing the production of antibodies and cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
KBrOQ has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in high yield. It can be used in various assays to study its pharmacological properties. However, KBrOQ has some limitations as well. It is not soluble in water, which limits its use in aqueous-based assays. It also has a low bioavailability, which limits its use in in vivo studies.
Zukünftige Richtungen
There are several future directions for the research on KBrOQ. One area of research could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could be the development of novel formulations to improve the bioavailability of KBrOQ. The potential therapeutic applications of KBrOQ in various diseases, such as cancer and inflammatory disorders, also warrant further investigation. Additionally, the mechanism of action of KBrOQ needs to be elucidated further to understand its pharmacological properties better.
Synthesemethoden
KBrOQ can be synthesized by the reaction of 6-bromo-2-(2,5-dichlorophenyl)-4-quinolinecarboxylic acid with potassium hydroxide in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification.
Eigenschaften
IUPAC Name |
potassium;6-bromo-2-(2,5-dichlorophenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrCl2NO2.K/c17-8-1-4-14-10(5-8)11(16(21)22)7-15(20-14)12-6-9(18)2-3-13(12)19;/h1-7H,(H,21,22);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJVRLQFJMQUTI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)[O-])Cl.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7BrCl2KNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-azepanyl)-N-[2-(dimethylamino)-4-quinolinyl]acetamide diethanedioate](/img/structure/B5057118.png)

![2-(4-fluorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5057128.png)
![5-acetyl-4-(4-bromophenyl)-6-methyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5057136.png)



![methyl 4-({[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]amino}methyl)benzoate](/img/structure/B5057166.png)

![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5057199.png)
![2-{[(2-chlorobenzoyl)amino]methyl}-4,6-dimethylphenyl 3-nitrobenzoate](/img/structure/B5057200.png)
![N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5057223.png)